molecular formula C9H8N2O3 B1330632 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 87544-89-6

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B1330632
CAS No.: 87544-89-6
M. Wt: 192.17 g/mol
InChI Key: ITFZLVNLVANCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photostability and Degradation Studies

Studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine-1,3-dione exhibit variable stability under different conditions. These compounds are photolabile and show extreme instability in alkaline environments, moderate lability in acidic conditions, and stability in neutral settings. Their susceptibility to oxidizing agents varies based on their chemical structure, with modifications like the introduction of a carbonyl group or a tetrafluoromethyl group to the phenyl ring influencing their stability against hydrolysis, oxidation, and light (Muszalska et al., 2015).

Synthesis and Biological Activity

Novel derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been synthesized, displaying significant antitumor and antimicrobial activities. The synthesis involved alkylation processes and the creation of Mannich bases. Certain derivatives showed activity against organisms like C. albicans and S. aureus (Wójcicka et al., 2017).

Fluorescent Properties

Some pyrrolo[3,4-c]pyridine derivatives are known for their fluorescent properties. The synthesized compounds exhibit fluorescence in various solvents with emission maxima in the blue-green region of the spectrum, which can be pivotal in chemical analysis and molecular tagging (Ershov et al., 2016).

Luminescent Polymers

Research has led to the development of luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores. These polymers are characterized by their solubility in common organic solvents and strong fluorescence, potentially useful for optical applications and material science (Zhang & Tieke, 2008).

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione has been used to construct five donor–acceptor type conjugated polymers . It acts as an electron acceptor in these polymers . The electrochromic properties of these polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages .

Cellular Effects

. Biological investigations have shown that pyrrolo [3,4- c ]pyridines can be used to treat diseases of the nervous and immune systems .

Molecular Mechanism

. This suggests that it may interact with biomolecules in a way that influences electron transfer processes.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

, suggesting that it may be involved in electron transfer processes.

Transport and Distribution

, suggesting that it may be transported and distributed in a manner that influences electron transfer processes.

Subcellular Localization

, suggesting that it may localize to areas of the cell where electron transfer processes occur.

Properties

IUPAC Name

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFZLVNLVANCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321413
Record name 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87544-89-6
Record name NSC374808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.